Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride
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Overview
Description
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex organozinc reagent extensively used in organic synthesis. This compound is known for its utility in various carbon-carbon bond-forming reactions, such as Negishi coupling, Michael additions, and electrophilic amination reactions . It is a versatile reagent that plays a crucial role in modern synthetic chemistry.
Preparation Methods
The preparation of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide, followed by the addition of lithium chloride. The synthetic route typically includes the following steps :
Reaction Setup: In an inert atmosphere (e.g., argon), zinc is reacted with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the piperidine zinc salt.
Addition of Lithium Chloride: The piperidine zinc salt is then reacted with lithium chloride to form the desired compound.
Solvent and Temperature Control: The reaction is usually carried out in tetrahydrofuran (THF) at controlled temperatures to ensure optimal yield and purity.
Chemical Reactions Analysis
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Negishi Coupling: This reaction involves the coupling of organozinc reagents with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Michael Additions: The compound can participate in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds.
Electrophilic Amination: It is used in electrophilic amination reactions to introduce amine groups into organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for Negishi coupling, base catalysts for Michael additions, and electrophilic amine sources for amination reactions. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride involves the formation of organozinc intermediates that can undergo various nucleophilic addition reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The organozinc intermediates act as nucleophiles, attacking electrophilic centers in organic molecules to form new bonds.
Catalytic Cycles: In reactions like Negishi coupling, the compound participates in catalytic cycles involving palladium catalysts to facilitate carbon-carbon bond formation.
Comparison with Similar Compounds
Lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidinylmagnesium Chloride Lithium Chloride: This compound is used as a non-nucleophilic base for the magnesiation of functionalized arenes and heteroarenes.
Bis(2,2,6,6-tetramethylpiperidinyl)zinc, Lithium Chloride, Magnesium Chloride Complex: This complex is also used in C-C bond-forming reactions and has similar applications in organic synthesis.
The uniqueness of this compound lies in its versatility and efficiency in various organic reactions, making it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
207788-38-3 |
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Molecular Formula |
C18H36ClLiN2Zn |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
lithium;zinc;2,2,6,6-tetramethylpiperidin-1-ide;chloride |
InChI |
InChI=1S/2C9H18N.ClH.Li.Zn/c2*1-8(2)6-5-7-9(3,4)10-8;;;/h2*5-7H2,1-4H3;1H;;/q2*-1;;+1;+2/p-1 |
InChI Key |
HADJOMKWMXNFKI-UHFFFAOYSA-M |
SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2] |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.CC1(CCCC([N-]1)(C)C)C.[Cl-].[Zn+2] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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